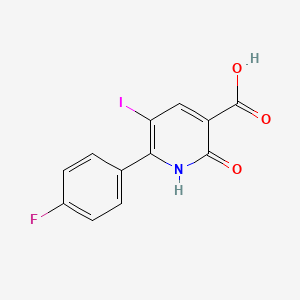
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and a carboxylic acid group attached to a dihydropyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions One common method involves the initial formation of the dihydropyridine ring through a Hantzsch pyridine synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is crucial for cost-effective and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group back to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the iodine substituent, which may affect its reactivity and binding properties.
5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the fluorophenyl group, which may reduce its hydrophobic interactions with target proteins.
6-(4-Fluorophenyl)-5-iodo-1,2-dihydropyridine-3-carboxylic acid: Lacks the oxo group, which may affect its overall stability and reactivity.
Uniqueness
The presence of both the fluorophenyl and iodine substituents, along with the oxo and carboxylic acid groups, makes 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C12H7FINO3 |
|---|---|
Molekulargewicht |
359.09 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7FINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
FICYOLPTORMHRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


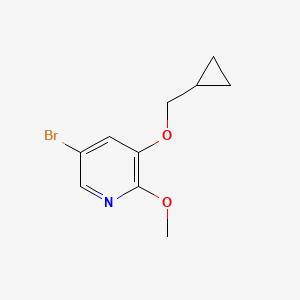
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
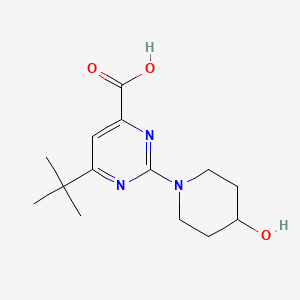
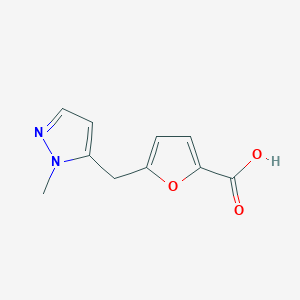
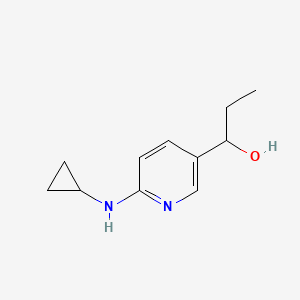


![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
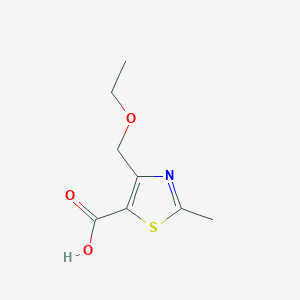
![4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15057117.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
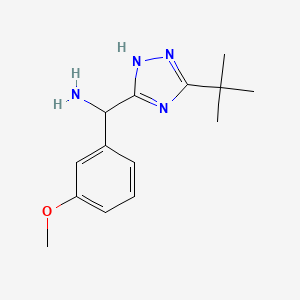
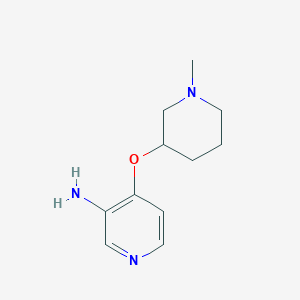
![1-(3-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15057150.png)
